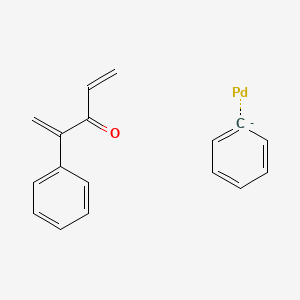
2-Phenylpenta-1,4-dien-3-one; phenylpalladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpenta-1,4-dien-3-one: is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to a pentadienone backbonePhenylpalladium refers to a class of organometallic compounds where a phenyl group is bonded to a palladium atom. These compounds are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpenta-1,4-dien-3-one typically involves the aldol condensation reaction between benzalacetone and benzaldehyde derivatives. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-Phenylpenta-1,4-dien-3-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, functionalized aromatic compounds.
科学的研究の応用
2-Phenylpenta-1,4-dien-3-one and phenylpalladium compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as catalysts in cross-coupling reactions.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-Phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular responses.
Phenylpalladium compounds act as catalysts by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, enabling efficient catalysis of cross-coupling reactions .
類似化合物との比較
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure but with an additional phenyl group, exhibiting different reactivity and applications.
Curcumin Derivatives: Structurally related compounds with notable biological activities, including anticancer and antioxidant properties.
Phosphorylated Penta-1,4-dien-3-one Derivatives: Modified compounds with enhanced biological activities, particularly in antibacterial and antiviral applications.
Uniqueness: Its conjugated system and phenyl group make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
特性
分子式 |
C17H15OPd- |
|---|---|
分子量 |
341.7 g/mol |
IUPAC名 |
benzene;palladium;2-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C11H10O.C6H5.Pd/c1-3-11(12)9(2)10-7-5-4-6-8-10;1-2-4-6-5-3-1;/h3-8H,1-2H2;1-5H;/q;-1; |
InChIキー |
RYUOBQULLBHNND-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)C(=C)C1=CC=CC=C1.C1=CC=[C-]C=C1.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



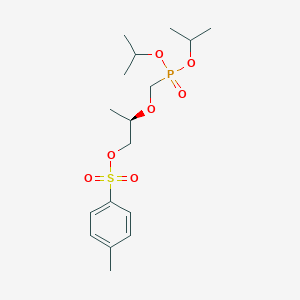
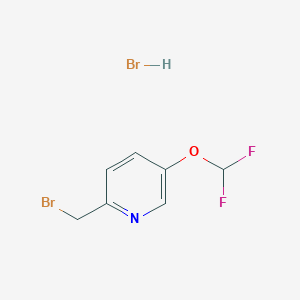
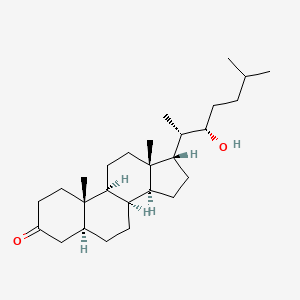
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
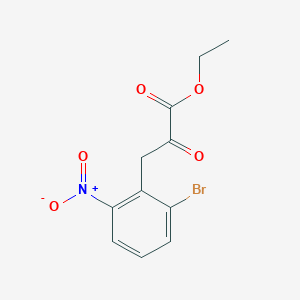
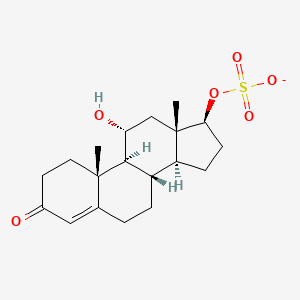
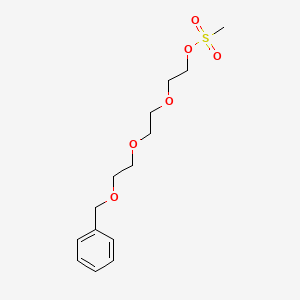
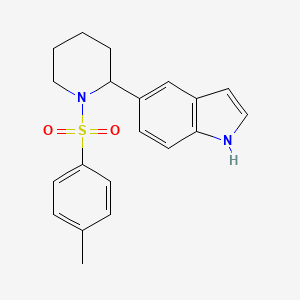
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
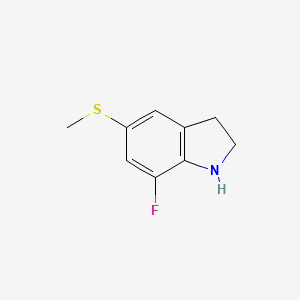
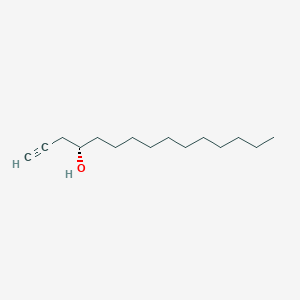
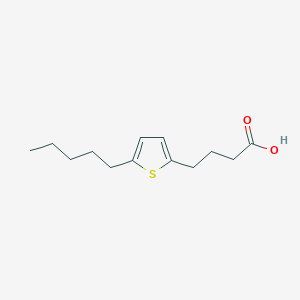
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
